Methyl 3-amino-5-chloro-4-hydroxybenzoate is an organic compound with the molecular formula and a molecular weight of 201.61 g/mol. This compound is characterized by the presence of an amino group, a chloro group, and a hydroxy group on its benzene ring, making it a derivative of benzoic acid. It is known for its potential applications in various fields including chemistry, biology, and medicine, particularly as an intermediate in the synthesis of more complex organic molecules and as a subject of study for its biological activities such as antimicrobial and anti-inflammatory properties .
Methyl 3-amino-5-chloro-4-hydroxybenzoate can be sourced from chemical databases such as PubChem and BenchChem, where it is cataloged under the CAS Number 5043-81-2. It falls under the classification of organic compounds, specifically as an aromatic amine due to the presence of the amino group attached to an aromatic ring. The compound's structure allows it to participate in various chemical reactions typical for aromatic compounds, including substitution and oxidation reactions.
The synthesis of methyl 3-amino-5-chloro-4-hydroxybenzoate typically begins with 3-amino-5-chloro-4-hydroxybenzoic acid. The key step involves esterification of the carboxylic acid group using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This process transforms the acid into its corresponding methyl ester .
Industrial synthesis may utilize continuous flow reactors and automated systems to enhance yield and purity. Reaction conditions are optimized to ensure consistent product quality, often involving temperature control and monitoring of reactant concentrations.
Methyl 3-amino-5-chloro-4-hydroxybenzoate has a well-defined molecular structure that can be described using various chemical notations:
InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3
COC(=O)C1=CC(=C(C=C1Cl)O)N
The structural representation highlights the positions of the amino, chloro, and hydroxy groups on the benzene ring .
Methyl 3-amino-5-chloro-4-hydroxybenzoate can undergo several types of reactions:
Common reaction conditions include acidic or basic environments depending on the desired reaction pathway. For oxidation reactions, acidic conditions are often preferred to stabilize intermediates formed during the reaction.
The mechanism of action for methyl 3-amino-5-chloro-4-hydroxybenzoate primarily involves its interactions at the molecular level with biological targets. The amino group can participate in hydrogen bonding with biological macromolecules, potentially influencing enzymatic activity or receptor binding. Studies have indicated that this compound may exhibit antimicrobial properties by disrupting cellular processes in target organisms .
Methyl 3-amino-5-chloro-4-hydroxybenzoate is typically stored at refrigerated temperatures to maintain stability. Specific physical properties such as melting point and boiling point are not extensively documented in available sources but are crucial for practical applications in laboratories.
The chemical properties include reactivity towards nucleophiles and electrophiles due to the functional groups present. The compound's solubility in organic solvents like methanol is significant for its use in synthetic applications .
Methyl 3-amino-5-chloro-4-hydroxybenzoate has several scientific uses:
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6